molecular formula C12H14O2 B1347504 3-(Cyclopentyloxy)benzaldehyde CAS No. 273722-75-1

3-(Cyclopentyloxy)benzaldehyde

Cat. No.: B1347504
CAS No.: 273722-75-1
M. Wt: 190.24 g/mol
InChI Key: WWUQYSHWTLWESE-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14O2. It is characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with cyclopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(Cyclopentyloxy)benzoic acid.

    Reduction: 3-(Cyclopentyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopentyloxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)benzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The cyclopentyloxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound without the cyclopentyloxy group.

    3-Methoxybenzaldehyde: Similar structure with a methoxy group instead of cyclopentyloxy.

    4-Cyclopentyloxybenzaldehyde: Isomer with the cyclopentyloxy group at the fourth position.

Uniqueness

3-(Cyclopentyloxy)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .

Properties

IUPAC Name

3-cyclopentyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUQYSHWTLWESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356144
Record name 3-(cyclopentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273722-75-1
Record name 3-(cyclopentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopentyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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